Acinetobactin

説明

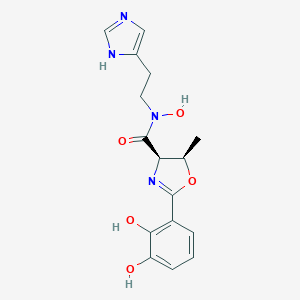

Structure

3D Structure

特性

IUPAC Name |

(4R,5R)-2-(2,3-dihydroxyphenyl)-N-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O5/c1-9-13(16(23)20(24)6-5-10-7-17-8-18-10)19-15(25-9)11-3-2-4-12(21)14(11)22/h2-4,7-9,13,21-22,24H,5-6H2,1H3,(H,17,18)/t9-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWIGDCVHNNXFS-NOZJJQNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](N=C(O1)C2=C(C(=CC=C2)O)O)C(=O)N(CCC3=CN=CN3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160472-93-5 | |

| Record name | Acinetobactin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160472935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Acinetobactin: A Comprehensive Structural and Biosynthetic Overview

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth examination of the chemical structure, properties, and biosynthesis of acinetobactin, the primary siderophore of the pathogenic bacterium Acinetobacter baumannii. Understanding this molecule is critical for developing novel therapeutic strategies that target bacterial iron acquisition, a key virulence factor.

Chemical Structure and Isomerization

This compound is a mixed-ligand siderophore, incorporating both catecholate and hydroxamate functional groups for high-affinity iron chelation.[1] Its structure is composed of three precursor molecules: 2,3-dihydroxybenzoic acid (DHBA), L-threonine, and ω-N-hydroxyhistamine.[1][2] A defining characteristic of this molecule is the oxazoline ring formed from the condensation of DHBA and L-threonine.[1][3]

This compound exists in equilibrium with its biosynthetic precursor, prethis compound .[4][5] Prethis compound, an oxazoline-containing molecule, is the initial form synthesized by the non-ribosomal peptide synthetase (NRPS) machinery.[3][5] Following secretion into the extracellular space, prethis compound undergoes a non-enzymatic, pH-dependent isomerization to the more stable isoxazolidinone structure of this compound, particularly at a pH greater than 7.[6] This structural rearrangement is crucial for expanding the pH range over which A. baumannii can effectively acquire iron.[3] Both isomers are capable of binding iron and supporting bacterial growth.[5] The final structure and its absolute configuration have been unequivocally confirmed through total chemical synthesis.[3][7]

The iron(III)-acinetobactin complex is also unusual. Crystallographic studies have revealed that the periplasmic binding protein BauB captures a complex where two this compound molecules coordinate a single ferric ion ([Acb₂Fe]⁻¹).[4] Each this compound molecule in this complex acts as a tridentate ligand, donating its two catechol oxygen atoms and one imidazole nitrogen to form an octahedral arrangement around the central iron ion.[4]

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for analytical and computational studies involving the siderophore.

| Property | Value | Source |

| CAS Number | 160472-93-5 | [8] |

| Molecular Formula | C₁₆H₁₈N₄O₅ | [8][9] |

| Molecular Weight | 346.34 g/mol | [8][9] |

| IUPAC Name | 2-(2,3-dihydroxyphenyl)-N-hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide | [9] |

| Predicted Density | 1.52 ± 0.1 g/cm³ | [8] |

| Predicted pKa | 7.97 ± 0.35 | [8] |

Experimental Protocols for Structure Elucidation

The structure of this compound was originally determined through a combination of classical and modern analytical techniques.

3.1 Isolation and Purification

-

Culturing: Acinetobacter baumannii ATCC 19606 is grown in low-iron culture media to induce siderophore production.[1]

-

Extraction: Siderophores are isolated from cell-free supernatants. A common method involves Solid-Phase Extraction using an HLB (Hydrophilic-Lipophilic Balance) sorbent followed by High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS).[6]

-

Detection: The presence of iron-chelating compounds during purification is monitored using the Chrome Azurol-S (CAS) liquid assay, which shows a colorimetric change from blue to orange in the presence of a siderophore.[6]

3.2 Structural Analysis

-

Chemical Degradation: The purified siderophore is subjected to controlled chemical degradation to break it down into its constituent components (DHBA, threonine, N-hydroxyhistamine) for individual identification.[1]

-

Mass Spectrometry: Fast-Atom Bombardment Mass Spectrometry (FAB-MS) was initially used to determine the molecular weight and fragmentation patterns, providing evidence for the connectivity of the constituent parts.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed atomic connectivity and stereochemistry of the molecule.[1] These techniques provide precise information on the chemical environment of each proton and carbon atom, allowing for the complete assembly of the molecular structure.

-

X-ray Crystallography: To understand its interaction with the bacterial uptake machinery, the crystal structure of the periplasmic binding protein BauB bound to the ferric-acinetobactin complex has been solved.[4][5] This provided definitive evidence for the 2:1 siderophore-to-iron binding stoichiometry.[4]

Biosynthesis and Transport Pathways

The synthesis and uptake of this compound are tightly regulated processes involving a series of dedicated gene clusters.

4.1 this compound Biosynthesis this compound is assembled via a non-ribosomal peptide synthetase (NRPS) system.[2][3] The genes responsible for its synthesis (basA-J), efflux (barA/B), and uptake (bauA-F) are primarily located in a single 26.5-kb chromosomal region.[2][6] The biosynthesis begins with the standalone adenylation domain BasE, which activates 2,3-dihydroxybenzoic acid (DHB) and loads it onto the NRPS assembly line.[3][10] The multi-enzyme complex then sequentially condenses DHB, L-threonine, and N-hydroxyhistamine to form the final product, prethis compound.[2][3]

4.2 Isomerization and Iron Chelation Once secreted, prethis compound undergoes a spontaneous rearrangement to this compound. This process is critical for stable iron binding in the host environment.

4.3 Ferric-Acinetobactin Uptake The ferric-acinetobactin complex is recognized and transported into the bacterial cell through a dedicated pathway encoded by the bau (ba umannii u ptake) gene cluster.

References

- 1. Isolation and structure elucidation of this compound, a novel siderophore from Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Crystal Structure of the Siderophore Binding Protein BauB Bound to an Unusual 2:1 Complex Between this compound and Ferric Iron - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | In-Depth Analysis of the Role of the this compound Cluster in the Virulence of Acinetobacter baumannii [frontiersin.org]

- 7. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 160472-93-5 [chemicalbook.com]

- 9. This compound | C16H18N4O5 | CID 139588300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The structural basis of substrate selectivity of the this compound biosynthetic adenylation domain, BasE - PMC [pmc.ncbi.nlm.nih.gov]

Acinetobactin biosynthesis pathway in Acinetobacter baumannii.

An In-depth Technical Guide on the Acinetobactin Biosynthesis Pathway in Acinetobacter baumannii

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in the opportunistic human pathogen Acinetobacter baumannii. This compound is a crucial siderophore utilized by this bacterium to acquire iron, an essential nutrient, from its host during infection. The ability to scavenge iron is directly linked to the virulence of A. baumannii, making the this compound biosynthesis pathway a promising target for the development of novel antimicrobial agents. This guide details the genetic and biochemical steps of the pathway, presents quantitative data on gene expression, and provides detailed experimental protocols for studying this critical virulence factor.

The this compound Biosynthesis Pathway

This compound is a mixed catechol-hydroxamate siderophore synthesized from three precursor molecules: 2,3-dihydroxybenzoic acid (DHBA), L-threonine, and N-hydroxyhistamine.[1][2][3][4] The biosynthesis is a complex process involving a series of enzymes encoded by the bas, bar, and bau gene clusters, as well as the entA gene located outside of these clusters.[2][5][6] The pathway follows the logic of a non-ribosomal peptide synthetase (NRPS) assembly system.[1]

The key genes and their products involved in the biosynthesis of this compound are:

-

DHBA Precursor Synthesis:

-

entA: Encodes a 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase, which is critical for the synthesis of the DHBA precursor.[3][6] This gene is located outside the main this compound gene cluster.[6]

-

basJ and basF: Homologs of entC and entB respectively, also involved in DHBA synthesis from isochorismic acid.[1][3]

-

-

N-hydroxyhistamine Precursor Synthesis:

-

Precursor Modification and Assembly:

The biosynthesis process can be summarized in three main stages:

-

Synthesis of Precursors: DHBA is synthesized from chorismate via the action of enzymes including EntA, BasJ, and BasF.[1][6] L-histidine is converted to N-hydroxyhistamine by BasG and BasC.[7] L-threonine is the third precursor.[1]

-

Assembly of Pre-acinetobactin: The three precursors are assembled by a non-ribosomal peptide synthetase (NRPS) system encoded by the bas genes.[1]

-

Export and Import: The synthesized pre-acinetobactin is exported out of the cell by the BarAB efflux pump.[1] After chelating ferric iron (Fe³⁺), the ferric-acinetobactin complex is recognized and transported back into the cell by the BauA outer membrane receptor and the BauBCDE inner membrane ABC transporter.[1][9]

Caption: Overview of the this compound biosynthesis and transport pathway in A. baumannii.

Quantitative Data

The expression of the this compound biosynthesis and transport genes is tightly regulated by iron availability. Under iron-limiting conditions, the expression of these genes is significantly upregulated.[3][5]

Table 1: Genes Involved in this compound Biosynthesis and Transport

| Gene | Function | Fold Upregulation (Iron Limitation) |

| entA | 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase | - |

| basA-J | Biosynthesis of this compound | 43 to 165-fold |

| barA/B | This compound efflux pump | 43 to 165-fold |

| bauA-F | Ferric-acinetobactin uptake | 43 to 165-fold |

Note: Specific fold-change values for individual genes can vary between studies and experimental conditions. The range provided is based on microarray data from a study investigating the transcriptomic response of A. baumannii to iron limitation.

Table 2: Inhibitors of this compound Biosynthesis

| Inhibitor | Target Enzyme | IC₅₀ | Reference |

| 6-phenyl-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | BasE | Not explicitly stated in the abstract | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound biosynthesis pathway.

Construction of a Markerless Gene Deletion Mutant in A. baumannii using sacB Counter-selection

This protocol describes the creation of a markerless gene deletion mutant using a two-step homologous recombination process with the suicide vector pEX18Tc, which contains the sacB gene for counter-selection on sucrose-containing media.

References

- 1. A method for generating marker-less gene deletions in multidrug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simple Method for Markerless Gene Deletion in Multidrug-Resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High mortality of Acinetobacter baumannii infection is attributed to macrophage-mediated induction of cytokine storm but preventable by naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mouse Models of Acinetobacter baumannii Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A rapid and simple method for constructing stable mutants of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing Acinetobacter baumannii virulence and persistence in a murine model of lung infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Recent Advances in Genetic Tools for Acinetobacter baumannii [frontiersin.org]

The Role of Acinetobactin in Iron Acquisition and Virulence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron is an essential nutrient for nearly all pathogenic bacteria, playing a critical role in fundamental cellular processes. However, within a host organism, iron is tightly sequestered by high-affinity binding proteins as a primary defense mechanism known as nutritional immunity. To circumvent this, pathogens like Acinetobacter baumannii, a WHO-designated critical priority pathogen, have evolved sophisticated iron acquisition systems.[1] Among the most crucial of these is the siderophore-mediated pathway. A. baumannii produces the siderophore acinetobactin, a high-affinity iron chelator that is indispensable for its virulence.[2][3] This technical guide provides an in-depth examination of the structure, biosynthesis, and transport of this compound, its pivotal role in bacterial pathogenesis, and the experimental methodologies used to study this system. Furthermore, it highlights the potential of the this compound pathway as a promising target for novel anti-infective therapies.

Introduction to this compound-Mediated Iron Acquisition

Acinetobacter baumannii is a formidable opportunistic pathogen, notorious for causing severe nosocomial infections, including ventilator-associated pneumonia and bloodstream infections, often complicated by extensive multidrug resistance.[4][5] Its success as a pathogen is partly attributable to its ability to overcome host defenses and acquire essential nutrients, particularly iron.[4][6]

To acquire iron from the host environment where it is scarce, A. baumannii employs several strategies, including the secretion of siderophores.[7][8] Siderophores are small molecules that bind ferric iron (Fe³⁺) with exceptionally high affinity, effectively scavenging it from host proteins like transferrin and lactoferrin.[4][9] A. baumannii can produce multiple siderophores, including baumannoferrin and fimsbactins, but this compound is considered its major and most critical siderophore for establishing infection.[3][4][6] Studies have consistently shown that the inability to synthesize or transport this compound severely attenuates the virulence of A. baumannii in various infection models.[2][3][4]

This compound: Structure and pH-Dependent Isomerization

This compound is a mixed-ligand siderophore containing catechol and imidazole groups for iron coordination.[10] Its biosynthesis yields an initial oxazoline form, pre-acinetobactin .[10][11] This molecule then undergoes a spontaneous, non-enzymatic isomerization to the final isoxazolidinone form, This compound .[12][13]

This isomerization is pH-dependent: pre-acinetobactin is the predominant form in acidic conditions (pH < 6), while this compound is favored in neutral to basic environments (pH > 7).[7][9][12] This unique characteristic provides A. baumannii with a versatile iron scavenging system that is effective across the diverse pH landscapes it may encounter during an infection, from acidic phagosomes to the neutral pH of blood.[7][12]

The this compound Biosynthesis Pathway

The synthesis of this compound is a complex process orchestrated by a suite of enzymes encoded by the bas gene cluster (biosynthesis of this compound siderophore).[3][14] The pathway follows a non-ribosomal peptide synthetase (NRPS) assembly mechanism.[10][14] The key precursors are 2,3-dihydroxybenzoic acid (DHBA), L-threonine, and N-hydroxyhistamine.[14][15] Several genes within this cluster, including entA, basG, basC, basD, and basB, have been identified as essential for this compound production and, consequently, for the full virulence of A. baumannii.[2][3]

Caption: The non-ribosomal peptide synthetase (NRPS) pathway for this compound biosynthesis.

Iron Acquisition: Transport and Utilization

The process of acquiring iron via this compound involves several key steps and protein complexes encoded by the bau (baumannii this compound uptake) and bar (baumannii this compound resistance/efflux) gene clusters.[3]

-

Efflux: Pre-acinetobactin is secreted into the extracellular environment by the BarA/BarB efflux pump.[3]

-

Iron Chelation: Extracellularly, pre-acinetobactin (or this compound, depending on pH) binds to ferric iron (Fe³⁺) with very high affinity, stripping it from host proteins.[8][9]

-

Outer Membrane Transport: The resulting ferric-acinetobactin complex is recognized and transported across the outer membrane into the periplasm by the TonB-dependent receptor, BauA.[7][8][9] This transport is an active process, energized by the TonB-ExbB-ExbD complex.[7]

-

Periplasmic Shuttling: In the periplasm, the complex is bound by the periplasmic binding protein, BauB.[13][16]

-

Inner Membrane Transport: BauB delivers the complex to an inner membrane ATP-binding cassette (ABC) transporter composed of BauC, BauD, and BauE, which shuttles it into the cytoplasm.[8][16][17]

-

Iron Release: Once inside the cytoplasm, iron is released from the siderophore, likely through reduction to its ferrous (Fe²⁺) state, making it available for metabolic processes.

Caption: Transport of the ferric-acinetobactin complex across the bacterial cell envelope.

This compound's Role in Virulence

The this compound system is a critical virulence factor for A. baumannii.[2][18] Its importance has been demonstrated across multiple infection models.

-

Growth in Host Environments: The ability to produce this compound is essential for A. baumannii to grow in iron-limited conditions that mimic the host environment, such as in human serum and on host iron-binding proteins like transferrin and lactoferrin.[4][6] Mutant strains unable to synthesize this compound (e.g., ΔbasG) show significantly impaired growth in these conditions.[4][6]

-

Infection Models: In both invertebrate (Galleria mellonella) and vertebrate (murine bacteremia and pneumonia) infection models, mutants in the this compound biosynthesis (bas) or transport (bau) genes exhibit significant attenuation in virulence.[2][3][18] Deletion of the outer membrane receptor gene, bauA, leads to a particularly pronounced decrease in the bacteria's ability to infect and cause mortality.[2][18]

-

Cellular Interactions: this compound is required for A. baumannii to persist within human lung epithelial cells and to induce apoptosis.[17][18] Strains with mutations in this compound biosynthesis or transport show reduced intracellular persistence and cause significantly less cell death.[17][18]

-

Competitive Fitness: this compound also provides a competitive advantage against other microbes. By effectively sequestering the limited iron in a niche, A. baumannii can inhibit the growth of commensal bacteria of the skin and respiratory tract, such as Staphylococcus and Corynebacterium species, potentially aiding in host colonization.[19][20]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on this compound, demonstrating its efficiency and importance.

Table 1: Binding Affinities and Transport

| Parameter | Molecule(s) | Value | Significance | Source |

|---|---|---|---|---|

| Dissociation Constant (Kd) | Fe³⁺-prethis compound (1:2 ratio) to BauA | 83 nM | High-affinity binding to the outer membrane receptor, crucial for uptake. | [1][21] |

| Dissociation Constant (Kd) | Fe³⁺-prethis compound (1:1 ratio) to BauA | 763 nM | Still a strong interaction, though lower affinity than the 1:2 complex. | [1][21] |

| Binding | Fe³⁺-acinetobactin to BauA | No detectable binding | Suggests pre-acinetobactin is the primary isomer recognized by the BauA transporter. |[1][21] |

Table 2: Contribution to Virulence and Cellular Effects

| Model System | Strain Comparison | Observation | Significance | Source |

|---|---|---|---|---|

| Human Alveolar Epithelial Cells | Wild-type vs. This compound biosynthesis mutant | ~2-fold decrease in apoptosis | This compound production contributes to host cell damage. | [17] |

| Human Alveolar Epithelial Cells | Wild-type vs. This compound receptor (bauA) mutant | ~24-fold decrease in apoptosis | Transport of the ferric-siderophore complex is critical for inducing cell death. | [17] |

| Murine Sepsis Model | Wild-type vs. basD mutant | Intermediate virulence phenotype | This compound is required for full virulence in a mammalian host. | [18] |

| Murine Sepsis Model | Wild-type vs. bauA mutant | More attenuated phenotype than basD mutant | Blocking uptake is more detrimental to virulence than blocking biosynthesis alone. |[18] |

Key Experimental Protocols

Studying the this compound system requires a combination of microbiological, biochemical, and genetic techniques.

Siderophore Detection and Quantification: Chrome Azurol S (CAS) Assay

The CAS assay is a universal colorimetric method for detecting and quantifying siderophore production.[22][23][24]

-

Principle: The assay is based on competition for iron. The CAS dye forms a stable, blue-colored ternary complex with Fe³⁺ and a detergent (like HDTMA). Siderophores, having a higher affinity for iron, will remove the Fe³⁺ from the dye complex. This causes the release of the free dye, resulting in a color change from blue to orange/yellow.[23][25]

-

Liquid Assay (Quantitative):

-

Grow bacterial cultures in iron-limited media (e.g., M9 minimal media).

-

Centrifuge the culture to obtain the supernatant, which contains the secreted siderophores.

-

Mix the supernatant with the CAS assay solution.

-

After a defined incubation period, measure the absorbance at 630 nm.

-

Quantify siderophore production relative to a reference (uninoculated medium). The percentage of siderophore units can be calculated as: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference and As is the absorbance of the sample.[22][25]

-

-

Agar Plate Assay (Qualitative/Semi-quantitative):

-

Incorporate the CAS assay solution into agar plates.

-

Spot bacterial colonies onto the plate.

-

Incubate for 24-72 hours.

-

Siderophore production is indicated by the formation of an orange halo around the colony against the blue background. The diameter of the halo can be used as a semi-quantitative measure.[26]

-

Growth Assays Under Iron Limitation

-

Objective: To determine the role of specific genes in iron acquisition.

-

Methodology:

-

Generate isogenic mutant strains (e.g., ΔbasG, ΔbauA) and a wild-type control.[2][3]

-

Culture the strains in a defined minimal medium.

-

Induce iron-limiting conditions by adding a strong iron chelator, such as 2,2'-bipyridyl (BIP), or by using human serum or purified transferrin as the sole iron source.[2][3][4]

-

Monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀).[4]

-

Compare the growth curves of the mutant strains to the wild-type. A growth defect in the mutant under iron-limited but not iron-replete conditions indicates the gene's involvement in iron acquisition.[3][4]

-

Virulence Assays

-

Galleria mellonella (Wax Moth Larvae) Model:

-

Culture bacteria to the mid-logarithmic phase, wash, and resuspend in PBS to a specific concentration (e.g., 10⁶ CFU/mL).[18]

-

Inject a defined volume (e.g., 10 µL) of the bacterial suspension into the last left proleg of the larvae.[27]

-

A control group is injected with PBS only.

-

Incubate the larvae at 37°C and monitor survival over 48-72 hours.

-

Plot survival curves (Kaplan-Meier) to compare the virulence of mutant and wild-type strains.[18]

-

-

Murine Infection Models (Sepsis/Pneumonia):

-

Prepare bacterial inocula as described above.

-

For a sepsis model, inject the bacterial suspension intraperitoneally or intravenously into mice.[2][18]

-

For a pneumonia model, administer the inoculum intranasally.[2]

-

Monitor mice for signs of illness and survival over several days.

-

Bacterial burden in organs (spleen, liver, lungs) can be determined at specific time points by homogenizing tissues and plating serial dilutions to count CFUs.[2]

-

Caption: A generalized workflow for investigating genes in the this compound pathway.

This compound System as a Therapeutic Target

The essentiality of the this compound system for the virulence of A. baumannii makes it an attractive target for the development of novel therapeutics.[2][3] Strategies include:

-

Biosynthesis Inhibition: Developing small molecules that inhibit key enzymes in the bas pathway would prevent siderophore production, effectively starving the bacteria of iron in the host.

-

"Trojan Horse" Strategy: This approach involves conjugating an antibiotic to a molecule that mimics this compound. The bacterial iron uptake machinery (BauA) would then unwittingly transport the antibiotic into the cell, leading to targeted cell death.[1] The siderophore-cephalosporin antibiotic cefiderocol, for example, utilizes bacterial iron transport systems to gain entry into Gram-negative bacteria.[9]

Given the high conservation of the this compound locus among clinical isolates, such targeted therapies hold promise for combating multidrug-resistant A. baumannii infections.[3][4]

Conclusion

This compound is a sophisticated and indispensable tool for Acinetobacter baumannii, enabling it to thrive in the iron-depauperate environment of the host. Its unique pH-dependent isomerization, high-affinity iron chelation, and dedicated transport machinery underscore its importance. A robust body of evidence confirms that the this compound system is a cornerstone of A. baumannii virulence, making it a high-priority target for the development of innovative anti-infective agents. A thorough understanding of this system, facilitated by the experimental approaches detailed herein, is critical for drug development professionals aiming to neutralize this formidable pathogen.

References

- 1. elifesciences.org [elifesciences.org]

- 2. frontiersin.org [frontiersin.org]

- 3. In-Depth Analysis of the Role of the this compound Cluster in the Virulence of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only this compound is required for virulence | PLOS Pathogens [journals.plos.org]

- 5. Regulatory Networks Important for Survival of Acinetobacter baumannii within the Host - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only this compound is required for virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Iron Acquisition Mechanisms and Their Role in the Virulence of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Iron-dependent mechanisms in Acinetobacter baumannii: pathogenicity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Crystal Structure of the Siderophore Binding Protein BauB Bound to an Unusual 2:1 Complex Between this compound and Ferric Iron - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. journals.asm.org [journals.asm.org]

- 18. Role of this compound-Mediated Iron Acquisition Functions in the Interaction of Acinetobacter baumannii Strain ATCC 19606T with Human Lung Epithelial Cells, Galleria mellonella Caterpillars, and Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound-Mediated Inhibition of Commensal Bacteria by Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. Prethis compound not this compound is essential for iron uptake by the BauA transporter of the pathogen Acinetobacter baumannii | eLife [elifesciences.org]

- 22. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 26. protocols.io [protocols.io]

- 27. microbiologyresearch.org [microbiologyresearch.org]

A Technical Guide to the Discovery and Isolation of Acinetobactin from Acinetobacter baumannii

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of acinetobactin, the primary siderophore of the pathogenic bacterium Acinetobacter baumannii. This document details the experimental protocols for the production, purification, and characterization of this compound, presents quantitative data in a structured format, and visualizes key biological and experimental pathways.

Introduction to this compound

Acinetobacter baumannii is a formidable opportunistic pathogen, notorious for its multidrug resistance and its ability to cause severe nosocomial infections. The success of this pathogen is, in part, attributable to its efficient iron acquisition systems, which are crucial for survival and proliferation within the iron-limited environment of a mammalian host. The principal mechanism for iron scavenging in A. baumannii is the production and secretion of a high-affinity siderophore known as this compound.

First isolated and characterized in the mid-1990s, this compound is a mixed-type siderophore containing both catecholate and hydroxamate functionalities, which endows it with a strong affinity for ferric iron (Fe³⁺).[1] Its unique chemical structure is composed of 2,3-dihydroxybenzoic acid (DHBA), L-threonine, and ω-N-hydroxyhistamine.[1] The biosynthesis of this compound is a complex process orchestrated by a series of enzymes encoded by the bas (biosynthesis), bau (uptake), and bar (export) gene clusters. The expression of these genes is tightly regulated by the ferric uptake regulator (Fur) protein in response to intracellular iron concentrations. Given its critical role in the virulence of A. baumannii, the this compound biosynthesis and transport systems represent promising targets for the development of novel antimicrobial agents.[2]

This compound Biosynthesis and Regulation

The production of this compound is a non-ribosomal peptide synthetase (NRPS)-dependent pathway. The key precursors are synthesized and assembled by the products of the bas gene cluster. The synthesized siderophore is then exported out of the cell by the products of the bar genes. After chelating iron in the extracellular milieu, the ferri-acinetobactin complex is recognized and transported back into the cell via the bau gene products.

Biosynthesis and Transport Pathway

The biosynthetic pathway begins with the synthesis of the precursors DHBA and ω-N-hydroxyhistamine, followed by their assembly with L-threonine by the NRPS machinery. The final product, prethis compound, is released and subsequently isomerizes to this compound.

Caption: The biosynthesis and transport pathway of this compound in A. baumannii.

Genetic Regulation by the Ferric Uptake Regulator (Fur)

The expression of the bas, bau, and bar operons is negatively regulated by the Ferric Uptake Regulator (Fur) protein. In iron-replete conditions, Fur binds to Fe²⁺, forming a complex that recognizes and binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of these operons, thereby repressing their transcription. Under iron-limiting conditions, Fur is unable to bind iron, leading to its dissociation from the Fur boxes and the subsequent transcription of the this compound-related genes.

Caption: Regulation of this compound gene expression by the Fur protein.

Experimental Protocols

The following protocols provide detailed methodologies for the cultivation of A. baumannii for this compound production, and the subsequent isolation, purification, and quantification of the siderophore.

Cultivation of A. baumannii for this compound Production

To induce the production of this compound, A. baumannii must be cultured under iron-limiting conditions.

Materials:

-

Acinetobacter baumannii strain (e.g., ATCC 19606)

-

M9 minimal medium

-

Glucose (20% solution, sterile)

-

Casamino acids (10% solution, sterile)

-

MgSO₄ (1 M solution, sterile)

-

CaCl₂ (1 M solution, sterile)

-

2,2'-dipyridyl (iron chelator)

-

Sterile culture flasks and tubes

Protocol:

-

Prepare M9 Minimal Medium:

-

To 750 mL of sterile deionized water, add 200 mL of 5x M9 salts solution.

-

Autoclave and cool to 50°C.

-

Aseptically add 20 mL of sterile 20% glucose, 2 mL of sterile 1 M MgSO₄, and 0.1 mL of sterile 1 M CaCl₂.

-

Add 10 mL of sterile 10% casamino acids.

-

Bring the final volume to 1 L with sterile deionized water.

-

-

Inoculation and Growth:

-

Inoculate a single colony of A. baumannii into 5 mL of M9 minimal medium in a sterile culture tube.

-

Incubate at 37°C with shaking (200 rpm) overnight.

-

-

Induction of Siderophore Production:

-

Inoculate 500 mL of M9 minimal medium in a 2 L flask with the overnight culture to an initial OD₆₀₀ of 0.05.

-

To induce iron starvation, add 2,2'-dipyridyl to a final concentration of 200 µM.

-

Incubate at 37°C with shaking (200 rpm) for 24-48 hours.

-

Isolation and Purification of this compound

This protocol outlines a two-step process for the isolation of this compound from culture supernatant using Amberlite XAD resin followed by purification via High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for the isolation and purification of this compound.

Materials:

-

Cell-free culture supernatant

-

Amberlite XAD-4 or XAD-7 resin

-

Methanol

-

Rotary evaporator

-

HPLC system with a C18 reverse-phase column

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Deionized water (HPLC grade)

-

Lyophilizer

Protocol:

-

Harvest Supernatant: Centrifuge the A. baumannii culture at 10,000 x g for 20 minutes at 4°C. Carefully decant and collect the cell-free supernatant.

-

Amberlite XAD Resin Adsorption:

-

Prepare the XAD resin by washing sequentially with methanol and deionized water.

-

Add the prepared resin to the supernatant (approximately 20 g of resin per liter of supernatant).

-

Stir gently at 4°C for 4-6 hours to allow for adsorption of this compound to the resin.

-

Collect the resin by filtration.

-

-

Elution:

-

Wash the resin with deionized water to remove unbound components.

-

Elute the bound this compound from the resin with methanol. Collect the methanol eluate.

-

-

Concentration: Concentrate the methanol eluate to dryness using a rotary evaporator.

-

HPLC Purification:

-

Resuspend the dried crude extract in a minimal volume of the initial HPLC mobile phase.

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute with a linear gradient of acetonitrile in water with 0.1% TFA.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm and 310 nm).

-

Collect the fractions corresponding to the this compound peak.

-

-

Final Product: Pool the pure fractions and lyophilize to obtain pure this compound as a powder.

Quantification of this compound using the Chrome Azurol S (CAS) Assay

The CAS assay is a colorimetric method for the detection and quantification of siderophores. It relies on the competition for iron between the siderophore and the CAS dye.

Materials:

-

CAS assay solution

-

Culture supernatant or purified this compound solution

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare CAS Assay Solution: A detailed protocol for the preparation of the CAS assay solution can be found in the literature.[3][4]

-

Assay:

-

In a 96-well plate, mix 100 µL of the sample (culture supernatant or a known concentration of pure this compound for a standard curve) with 100 µL of the CAS assay solution.

-

Incubate at room temperature for 20-30 minutes.

-

-

Measurement: Measure the absorbance at 630 nm using a microplate reader.

-

Quantification: Calculate the percentage of siderophore units using the formula: [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample. A standard curve can be generated using known concentrations of a standard siderophore like deferoxamine mesylate or purified this compound.

Data Presentation

The following tables summarize key quantitative data related to the characterization of this compound.

Table 1: HPLC Purification Parameters for this compound

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm and 310 nm |

| Approx. Retention Time | Varies based on exact conditions, typically 15-25 min |

Table 2: Spectroscopic Data for Prethis compound

Note: The following data is for prethis compound, the direct biosynthetic precursor to this compound. The structural differences are minor, primarily involving the oxazoline ring, and thus the spectral data are expected to be very similar.

| ¹H NMR (400 MHz, CD₃OD) | ¹³C NMR (100 MHz, CD₃OD) |

| δ (ppm) | δ (ppm) |

| 8.78 (s, 1H) | 169.6 |

| 7.37 (s, 1H) | 167.6 |

| 7.17 (d, J = 7.7 Hz, 1H) | 150.1 |

| 6.99 (d, J = 7.4 Hz, 1H) | 146.0 |

| 6.76 (t, J = 8.4 Hz, 1H) | 133.7 |

| 5.09 (d, J = 5.9 Hz, 1H) | 130.7 |

| 4.07 (m, 1H) | 122.1 |

| 3.98 (m, 1H) | 120.0 |

| 3.12 (m, 2H) | 119.9 |

| 1.52 (d, J = 6.2 Hz, 3H) | 116.5 |

| 106.4 | |

| 84.2 | |

| 64.9 | |

| 21.4 | |

| 19.0 |

Data obtained from the synthesis and characterization of prethis compound.[5]

Conclusion

This technical guide provides a detailed framework for the study of this compound from Acinetobacter baumannii. The protocols and data presented herein are intended to facilitate further research into this critical virulence factor. A deeper understanding of the biosynthesis, regulation, and transport of this compound will be instrumental in the development of novel therapeutic strategies to combat the growing threat of multidrug-resistant A. baumannii. By targeting this essential iron acquisition system, it may be possible to effectively disarm this formidable pathogen.

References

- 1. Isolation and structure elucidation of this compound, a novel siderophore from Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulatory Networks Important for Survival of Acinetobacter baumannii within the Host - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Prethis compound and 5-Phenyl Prethis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical shift assignments and secondary structure prediction of the C-terminal domain of the response regulator BfmR from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Genes Involved in Acinetobactin Synthesis and Transport

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic and molecular mechanisms underlying the synthesis and transport of acinetobactin, the primary siderophore of the pathogenic bacterium Acinetobacter baumannii. Understanding these pathways is critical for the development of novel therapeutic strategies to combat this often multidrug-resistant pathogen.

Introduction to this compound

Acinetobacter baumannii is a formidable opportunistic pathogen, largely due to its remarkable ability to acquire resistance to a wide array of antibiotics and to thrive in harsh environments, including the iron-limited conditions within a human host. To survive and proliferate, A. baumannii employs a sophisticated iron acquisition system centered on the production and uptake of a high-affinity iron chelator, the siderophore this compound.[1] this compound is a mixed catechol-hydroxamate siderophore composed of 2,3-dihydroxybenzoic acid (DHBA), L-threonine, and N-hydroxyhistamine.[2] The genes responsible for its biosynthesis, export, and import are predominantly located in a conserved gene cluster, with a key biosynthetic gene, entA, located elsewhere in the chromosome.[3] The expression of these genes is tightly regulated by the ferric uptake regulator (Fur), ensuring their upregulation under iron-depleted conditions, a hallmark of the host environment.[2][4]

This compound Biosynthesis Pathway

The synthesis of this compound is a multi-step process involving the production of its precursors and their subsequent assembly by a non-ribosomal peptide synthetase (NRPS) machinery.

Precursor Synthesis

The biosynthesis of this compound begins with the synthesis of its three core components:

-

2,3-dihydroxybenzoic acid (DHBA): The entA gene, located outside the main this compound gene cluster, is essential for the production of DHBA.[2]

-

N-hydroxyhistamine: The genes basG and basC are involved in the synthesis of this precursor.

-

L-threonine: This amino acid is incorporated into the final molecule.

Assembly of this compound

The assembly of the precursors is carried out by a series of enzymes encoded by the bas (bacterial this compound synthesis) gene cluster. This process involves the sequential addition of each precursor, culminating in the formation of pre-acinetobactin, which is then secreted and can isomerize to this compound.[5] The genes basI, basH, basD, basB, basA, and basE are all involved in the modification and assembly of the final molecule.

This compound Transport System

Once synthesized, this compound must be exported from the bacterial cell to scavenge iron. The resulting ferric-acinetobactin complex is then recognized and transported back into the cell.

This compound Export

The export of this compound is mediated by an ATP-binding cassette (ABC) transporter system encoded by the barA and barB genes.[2]

Ferric-Acinetobactin Import

The uptake of the iron-laden this compound is a TonB-dependent process that involves a series of proteins encoded by the bau (bacterial this compound uptake) gene cluster.[2]

-

bauA: Encodes the outer membrane receptor that specifically recognizes and binds the ferric-acinetobactin complex.[5]

-

bauB: Encodes a periplasmic binding protein that shuttles the complex across the periplasm.

-

bauC, bauD, bauE: Encode the inner membrane ABC transporter components that facilitate the translocation of the ferric-acinetobactin complex into the cytoplasm.

-

bauF: Is also implicated in the transport process.

Regulation of this compound Synthesis and Transport

The expression of the genes involved in this compound synthesis and transport is primarily regulated by the Ferric Uptake Regulator (Fur) . In iron-replete conditions, Fur, complexed with Fe²⁺, acts as a repressor by binding to specific DNA sequences known as "Fur boxes" in the promoter regions of the this compound-related genes, thereby inhibiting their transcription.[4] Under iron-limiting conditions, Fe²⁺ dissociates from Fur, leading to a conformational change in the Fur protein, its release from the Fur boxes, and the subsequent upregulation of the this compound system.[4] Putative Fur boxes have been identified upstream of the basJ, basA/bauA, and bauD/basD genes.[2]

Quantitative Data on Gene Expression

The expression of this compound-related genes is significantly upregulated under iron-limiting conditions. The following table summarizes representative quantitative real-time PCR (qRT-PCR) data on the fold change in gene expression in A. baumannii grown in iron-depleted media compared to iron-replete media.

| Gene | Function | Fold Change (Iron Limitation vs. Replete) | Reference |

| basD | This compound biosynthesis | 165-fold | [4] |

| bauA | Outer membrane receptor | 43-fold to 165-fold | [2] |

| bauB | Periplasmic binding protein | 43-fold to 165-fold | [2] |

| bauC | Inner membrane transporter | 43-fold to 165-fold | [2] |

| bauD | Inner membrane transporter | 43-fold to 165-fold | [2] |

| bauE | Inner membrane transporter | 43-fold to 165-fold | [2] |

| barA | This compound exporter | 43-fold to 165-fold | [2] |

| barB | This compound exporter | 43-fold to 165-fold | [2] |

| fur | Ferric uptake regulator | >2-fold | [4] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the genes involved in this compound synthesis and transport.

Construction of Isogenic Mutants

The creation of gene-specific knockout mutants is fundamental to understanding the function of individual genes in the this compound pathway. A common method is through homologous recombination.

Protocol: Gene Replacement by Double Crossover Recombination [5][6]

-

Construct a knockout cassette: A DNA fragment containing an antibiotic resistance gene (e.g., kanamycin resistance) flanked by sequences homologous to the regions upstream and downstream of the target gene is generated by PCR.

-

Transformation: The linear knockout cassette is introduced into A. baumannii cells by electroporation.

-

Selection of mutants: Transformants are selected on agar plates containing the appropriate antibiotic.

-

Verification: The correct gene replacement is confirmed by PCR using primers flanking the target gene and by sequencing of the PCR product.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to quantify the levels of specific mRNAs, providing a measure of gene expression.

Protocol: qRT-PCR for this compound Gene Expression [4]

-

RNA isolation: Total RNA is extracted from A. baumannii cultures grown under iron-replete and iron-limiting conditions (e.g., in the presence of an iron chelator like 2,2'-dipyridyl).

-

cDNA synthesis: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

-

Real-time PCR: The cDNA is used as a template for PCR with primers specific to the target genes (bas, bau, bar, entA) and a reference gene (e.g., rpoB). The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

Data analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.

Siderophore Transport and Growth Recovery Assays

These assays are used to assess the functionality of the this compound transport system.

Protocol: Growth Recovery Assay [7]

-

Prepare a mutant strain: An A. baumannii mutant deficient in this compound biosynthesis (e.g., a basD mutant) is used. This strain can only grow in iron-limited media if it can uptake exogenous this compound.

-

Culture conditions: The mutant strain is grown in an iron-limited minimal medium.

-

Supplementation: The medium is supplemented with purified this compound or ferric-acinetobactin complex.

-

Monitor growth: Bacterial growth is monitored over time by measuring the optical density at 600 nm (OD₆₀₀). Growth in the supplemented medium indicates a functional transport system.

Visualizations

The following diagrams illustrate the key pathways and relationships discussed in this guide.

Figure 1. this compound Biosynthesis Pathway.

Figure 2. this compound Transport Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Genes Involved in the Biosynthesis and Transport of this compound in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Genomics of Acinetobacter baumannii iron uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the human pathogen Acinetobacter baumannii under iron limiting conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A rapid and simple method for constructing stable mutants of Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A rapid and simple method for constructing stable mutants of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A response regulator controls Acinetobacter baumannii virulence by acting as an indole receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the pH-Dependent Isomerization of Pre-Acinetobactin to Acinetobactin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pH-dependent isomerization of pre-acinetobactin to acinetobactin, a critical process in the iron acquisition strategy of the pathogenic bacterium Acinetobacter baumannii. Understanding this molecular transformation is crucial for the development of novel antimicrobial agents that target bacterial virulence.

Core Concepts: The Siderophore Switch

Acinetobacter baumannii, a significant cause of hospital-acquired infections, employs a sophisticated iron-scavenging system to survive in the iron-limited environment of a host. Central to this system are two siderophores: pre-acinetobactin and this compound. Pre-acinetobactin is the initial form synthesized by the bacterium.[1][2] In response to changes in the extracellular pH, it undergoes a non-enzymatic, irreversible isomerization to form this compound.[3][4] This "siderophore swapping" allows A. baumannii to efficiently acquire iron across a broad pH range, a key advantage during infection.[1][2][5]

Pre-acinetobactin is the predominant and more stable isomer in acidic conditions (pH < 6), while this compound formation is rapid and favored at neutral to alkaline pH (pH > 7).[2][5] This pH-dependent equilibrium ensures that the bacterium has an optimal iron chelator for different host microenvironments.

The isomerization from the oxazoline ring of pre-acinetobactin to the isoxazolidinone ring of this compound proceeds via a 5-exo-tet cyclization mechanism, which involves a clean stereochemical inversion.[2][5][6]

Quantitative Data on Isomerization

The rate of isomerization is highly dependent on pH. While extensive quantitative data for the native pre-acinetobactin is limited, studies on pre-acinetobactin analogs provide valuable insights into the kinetics of this process.

| pH | Compound | Half-life (t½) in minutes | Reference |

| 7 | Pre-acinetobactin analog 1a | 59 ± 4 | [7] |

| 7 | Pre-acinetobactin analog 1b | 77 ± 8 | [7] |

| 7 | Pre-acinetobactin analog 1c | 39 ± 2 | [7] |

Signaling Pathways and Regulation

The biosynthesis and transport of this compound are tightly regulated by the availability of iron, primarily through the Ferric Uptake Regulator (Fur) protein.[8][9]

Fur-Mediated Regulation of this compound Biosynthesis and Transport

Under iron-replete conditions, Fur binds to Fe²⁺ and acts as a repressor, binding to "Fur boxes" in the promoter regions of iron-regulated genes and inhibiting their transcription.[8][9] This includes the genes responsible for this compound biosynthesis (bas genes) and transport (bau genes).[7] When iron levels are low, Fur is in its apo form (without bound iron) and detaches from the DNA, leading to the derepression and subsequent transcription of the this compound gene clusters.[8]

Iron Uptake and Downstream Effects

Once synthesized and secreted, pre-acinetobactin or this compound chelates extracellular ferric iron (Fe³⁺). The resulting ferric-siderophore complex is recognized by the outer membrane receptor BauA and transported into the periplasm.[1][3][10] The complex then traverses the inner membrane via an ABC transporter (BauCDE).[1][4] Inside the cytoplasm, iron is released from the siderophore, likely through reduction to its ferrous form (Fe²⁺) by a flavin-dependent reductase, BauF.[4][11]

The released iron is then utilized in various essential cellular processes, including DNA synthesis, electron transport, and enzymatic reactions.[5] Excess iron can be stored in proteins like bacterioferritin to prevent toxicity. The increase in intracellular iron concentration also serves as a feedback signal to the Fur repressor, leading to the downregulation of siderophore biosynthesis and uptake.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. 1H NMR-Based Metabolite Profiling of Planktonic and Biofilm Cells in Acinetobacter baumannii 1656-2 | PLOS One [journals.plos.org]

- 3. Iron-dependent mechanisms in Acinetobacter baumannii: pathogenicity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prethis compound not this compound is essential for iron uptake by the BauA transporter of the pathogen Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Isomerization Enables Adaptive Iron Acquisition in Acinetobacter baumannii through pH-Triggered Siderophore Swapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biorxiv.org [biorxiv.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Iron Acquisition Mechanisms and Their Role in the Virulence of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural and Biochemical Characterization of the Flavin-Dependent Siderophore-Interacting Protein from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

The Acinetobactin Gene Cluster: A Linchpin in Acinetobacter baumannii Pathogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acinetobacter baumannii has emerged as a critical threat in clinical settings, largely due to its multidrug resistance and sophisticated virulence mechanisms. Central to its ability to establish infection is the acquisition of iron, an essential nutrient sequestered by the host. The acinetobactin gene cluster orchestrates the biosynthesis, secretion, and uptake of a high-affinity siderophore, this compound, playing a pivotal role in this process. This technical guide provides a comprehensive overview of the this compound system, detailing the function of its constituent genes, the regulation of their expression, and its profound impact on bacterial pathogenesis. We present quantitative data on the contribution of individual genes to virulence, detailed experimental protocols for studying this system, and visual representations of the key pathways to facilitate a deeper understanding and inform the development of novel anti-virulence strategies.

Introduction

Iron is a critical cofactor for numerous essential enzymatic reactions in bacteria. However, within a mammalian host, free iron is virtually unavailable, being tightly bound to proteins such as transferrin and lactoferrin as a defense mechanism against invading pathogens.[1] To overcome this iron-limited environment, Acinetobacter baumannii employs several iron acquisition systems, with the this compound siderophore system being paramount for its virulence.[1][2]

The genes responsible for this compound biosynthesis (bas), efflux (bar), and uptake (bau) are primarily located within a 26.5-kb chromosomal region.[2][3][4] However, a key biosynthetic gene, entA, is located elsewhere in the chromosome.[3][4] The entire system is tightly regulated by the ferric uptake regulator (Fur), ensuring its expression is induced under iron-deprived conditions characteristic of the host environment.[5][6] Understanding the intricate workings of the this compound gene cluster is crucial for developing targeted therapies that disrupt this key virulence mechanism.

The this compound Gene Cluster: Organization and Function

The this compound gene cluster is a well-organized system comprising genes for the synthesis of the siderophore, its transport out of the cell, and the uptake of the iron-laden form.

This compound Biosynthesis

The biosynthesis of this compound is a complex process involving a non-ribosomal peptide synthetase (NRPS) assembly system.[2][3] It begins with the synthesis of three precursors: 2,3-dihydroxybenzoic acid (DHBA), L-threonine, and N-hydroxyhistamine.[3][7]

The genes involved in biosynthesis can be categorized based on the precursor they help synthesize or their role in the final assembly:[2][4]

-

DHBA Precursor Synthesis: basJ, basF, and entA.[2][4] The entA gene, located outside the main cluster, is critical for DHBA synthesis.[7][8]

-

N-hydroxyhistamine Precursor Synthesis: basG and basC.[2][4]

-

Precursor Assembly and Modification: basI, basH, basD, basB, basA, and basE.[2][4] These genes are responsible for linking the precursors together to form the final prethis compound molecule.[2]

This compound Efflux and Uptake

Once synthesized, this compound is secreted into the extracellular environment to scavenge for ferric iron (Fe³⁺). The efflux is mediated by the barA and barB genes.[2][3] After binding iron, the ferri-acinetobactin complex is recognized and transported back into the bacterial cell through a dedicated uptake system encoded by the bauA, bauB, bauC, bauD, bauE, and bauF genes.[2][3] The bauA gene encodes the outer membrane receptor, which is a critical component for the initial recognition and import of the ferri-siderophore complex.[4]

Regulation of the this compound Gene Cluster

The expression of the this compound gene cluster is tightly controlled by iron availability, primarily through the action of the Ferric Uptake Regulator (Fur) protein.

dot

References

- 1. Pathogenicity and virulence of Acinetobacter baumannii: Factors contributing to the fitness in healthcare settings and the infected host - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | In-Depth Analysis of the Role of the this compound Cluster in the Virulence of Acinetobacter baumannii [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. In-Depth Analysis of the Role of the this compound Cluster in the Virulence of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigation of the human pathogen Acinetobacter baumannii under iron limiting conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only this compound is required for virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Genes Involved in the Biosynthesis and Transport of this compound in Acinetobacter baumannii [kci.go.kr]

A Technical Guide to the Structural and Functional Relationship Between Acinetobactin and Anguibactin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional relationships between two critical siderophores: acinetobactin, produced by the opportunistic human pathogen Acinetobacter baumannii, and anguibactin, from the fish pathogen Vibrio anguillarum. Understanding these relationships is crucial for developing novel antimicrobial strategies that target bacterial iron acquisition.

Structural Elucidation: A Tale of Two Heterocycles

Siderophores are low-molecular-weight, high-affinity iron-chelating compounds secreted by microorganisms to scavenge ferric iron (Fe³⁺) from the environment. This compound and anguibactin are mixed-ligand siderophores, incorporating both catecholate and hydroxamate functional groups for iron coordination. Their remarkable structural similarity points to a close evolutionary and functional connection.[1][2][3]

1.1 this compound: The Oxazoline-Containing Siderophore

This compound is the major siderophore produced by most clinical isolates of A. baumannii and is a key virulence factor.[4][5][6] Its structure is composed of three fundamental building blocks:

-

ω-N-hydroxyhistamine

-

L-threonine

-

2,3-dihydroxybenzoic acid (DHBA)

These components are linked, with the threonine and DHBA moieties forming a characteristic oxazoline ring .[1] The initial biosynthetic product is an oxazoline form often referred to as pre-acinetobactin, which can undergo a pH-dependent isomerization to an isoxazolidinone structure, also called this compound.[4][7] This unique isomerization expands the pH range for effective iron acquisition.[7]

1.2 Anguibactin: The Thiazoline Analogue

Anguibactin is a plasmid-encoded siderophore essential for the virulence of V. anguillarum.[8][9] Its structure is nearly identical to that of this compound, being composed of ω-N-hydroxyhistamine and 2,3-dihydroxybenzoic acid.[9] The critical difference lies in the third component:

-

L-cysteine (instead of L-threonine)

The incorporation of cysteine leads to the formation of a thiazoline ring instead of an oxazoline ring.[1][3] This single atomic substitution (sulfur for oxygen in the heterocyclic ring) is the primary structural distinction between the two molecules.[1] Unlike this compound, anguibactin does not undergo a similar isomerization reaction.[7]

Comparative Biosynthesis Pathways

Both this compound and anguibactin are synthesized via multi-enzymatic complexes known as Non-Ribosomal Peptide Synthetases (NRPS).[10][11][12] These pathways activate and link the precursor molecules in a stepwise fashion. The core genetic and enzymatic machinery is highly conserved, with the divergence occurring at the module responsible for incorporating either L-threonine (for this compound) or L-cysteine (for anguibactin).

Iron Acquisition and Transport: A Shared System

The functional relationship between these siderophores extends to their iron transport mechanisms. In Gram-negative bacteria, the ferric-siderophore complex is recognized by a specific TonB-dependent outer membrane receptor, transported into the periplasm, and subsequently shuttled into the cytoplasm by an ABC transporter.

The genes encoding the this compound transport system in A. baumannii (bauA-E) and the anguibactin transport system in V. anguillarum (fatA-D) share significant sequence homology.[2] The outer membrane receptor for this compound, BauA, is highly similar to FatA, the receptor for anguibactin.[2][3] This structural and genetic similarity allows for cross-utilization; A. baumannii can utilize ferric-anguibactin and V. anguillarum can utilize ferric-acinetobactin for iron acquisition, a phenomenon confirmed by bioassays.[2]

Quantitative Data Summary

The structural and biological properties of this compound and anguibactin are summarized below for direct comparison.

| Property | This compound | Anguibactin | Reference(s) |

| Producing Organism | Acinetobacter baumannii | Vibrio anguillarum | [1],[8] |

| Molecular Formula | C₁₅H₁₆N₄O₅ | C₁₅H₁₆N₄O₄S | [1],[13] |

| Key Heterocyclic Ring | Oxazoline | Thiazoline | [1] |

| Precursor Amino Acid | L-Threonine | L-Cysteine | [3] |

| Key Functional Groups | Catechol, Hydroxamate, Oxazoline | Catechol, Hydroxamate, Thiazoline | [1],[14] |

| Iron (Fe³⁺) Chelation | Forms both 1:1 and an unusual 2:1 (this compound₂:Fe) complex with BauB. | Forms a 1:1 complex. A 2:2 complex with Gallium (Ga₂:Anguibactin₂) has been crystallized. | [15],[14],[16] |

| Isomerization | Yes (Oxazoline to Isoxazolidinone) | No | [4],[7] |

| Transport Receptor | BauA | FatA | [2],[17] |

Key Experimental Protocols

5.1 Siderophore Detection

-

Universal Screening (CAS Assay): The Chrome Azurol S (CAS) agar assay is a widely used method for detecting siderophore production.[18][19] Siderophores scavenge iron from the blue Fe-CAS-dye complex, resulting in a color change to orange, forming a halo around the microbial colony.

-

Catechol Group Detection (Arnow Test): This colorimetric test specifically identifies the 2,3-dihydroxybenzoyl moiety (catechol) present in both siderophores.[19][20]

-

Hydroxamate Group Detection (Csaky Test): This assay detects the hydroxamate functional group, also common to both molecules, after acid hydrolysis to hydroxylamine.[19][20]

5.2 Isolation and Purification

A generalized protocol for isolating these siderophores from low-iron culture supernatants involves the following steps:

-

Culture Growth: Grow the bacterial strain (A. baumannii or V. anguillarum) in an iron-deficient medium to induce siderophore production.

-

Adsorption Chromatography: Pass the cell-free supernatant through a column containing an adsorbent resin, such as Amberlite XAD-7 or XAD-4, to capture the siderophores.[14][18]

-

Elution: Elute the bound siderophores from the resin using an organic solvent, typically methanol or an acetone-water mixture.

-

Gel Filtration Chromatography: Further purify the eluted fraction using a Sephadex LH-20 column with methanol as the mobile phase.[14] This step separates the siderophore from other small molecules based on size.

5.3 Structural Characterization

The definitive structures of this compound and anguibactin were elucidated using a combination of advanced analytical techniques:

-

Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) is used to determine the precise molecular weight and elemental composition.[1][9][14]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are employed to determine the chemical environment of each atom and establish the connectivity within the molecule.[1][9]

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the unambiguous three-dimensional atomic arrangement of the molecule or its metal complexes, as was done for anhydroanguibactin and the BauB-acinetobactin₂Fe complex.[9][15][16]

Conclusion

This compound and anguibactin represent a fascinating case of structural and functional convergence in bacterial iron acquisition. Differing by only a single atom within their core heterocyclic structures—an oxygen in this compound versus a sulfur in anguibactin—they are otherwise identical. This minor structural variance, originating from the use of threonine versus cysteine in their respective NRPS-driven biosynthesis, leads to different chemical properties, such as this compound's unique ability to isomerize. Despite being produced by distinct pathogens that infect different hosts, their iron transport systems are highly homologous and even exhibit cross-functionality. This deep-seated relationship underscores the powerful evolutionary pressures shaping virulence mechanisms and presents a conserved target for the development of broad-spectrum anti-infective agents aimed at disrupting siderophore-mediated iron uptake.

References

- 1. Isolation and structure elucidation of this compound, a novel siderophore from Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The siderophore-mediated iron acquisition systems of Acinetobacter baumannii ATCC 19606 and Vibrio anguillarum 775 are structurally and functionally related - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection and Analysis of Iron Uptake Components Expressed by Acinetobacter baumannii Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Acinetobacter baumannii can use multiple siderophores for iron acquisition, but only this compound is required for virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. Anguibactin | C15H16N4O4S | CID 135565925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. Crystal Structure of the Siderophore Binding Protein BauB Bound to an Unusual 2:1 Complex Between this compound and Ferric Iron - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Distinctive Roles of Two this compound Isomers in Challenging Host Nutritional Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Siderophores | Springer Nature Experiments [experiments.springernature.com]

- 20. A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

Acinetobactin: A Linchpin of Virulence in Nosocomial Infections Caused by Acinetobacter baumannii

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Acinetobacter baumannii has emerged as a formidable opportunistic pathogen in healthcare settings, largely due to its profound antibiotic resistance and its ability to thrive in the host environment. A critical factor underpinning its pathogenicity is its sophisticated iron acquisition machinery, with the siderophore Acinetobactin playing a central role. This document provides a comprehensive overview of this compound, detailing its biosynthesis, transport, regulation, and its crucial function as a virulence factor. By presenting quantitative data, detailed experimental protocols, and visual pathways, this guide serves as a technical resource for professionals engaged in infectious disease research and the development of novel antimicrobial strategies targeting this resilient pathogen.

Introduction: The Iron Imperative in A. baumannii Pathogenesis

Acinetobacter baumannii is a Gram-negative coccobacillus responsible for a wide array of nosocomial infections, including pneumonia, septicemia, and meningitis, particularly affecting immunocompromised individuals.[1] Its success as a pathogen is intrinsically linked to its ability to overcome host nutritional immunity, a defense mechanism that sequesters essential nutrients like iron to inhibit bacterial growth.[2]

Iron is a vital cofactor for numerous metabolic processes, yet its free form is extremely scarce within the human host, where it is tightly bound to proteins such as transferrin and lactoferrin.[2][3] To circumvent this iron-limited environment, A. baumannii has evolved high-affinity iron acquisition systems, most notably the production and utilization of siderophores.[4][5] Siderophores are small-molecule iron chelators that scavenge ferric iron (Fe³⁺) from the surroundings and transport it back into the bacterial cell.[6] A. baumannii can produce several siderophores, including baumannoferrin and fimsbactins, but it is this compound that is considered its principal siderophore and is indispensable for full virulence.[3][4]

This guide delves into the molecular mechanisms that establish this compound as a key virulence factor, providing a foundation for understanding its potential as a therapeutic target.

The this compound System: Biosynthesis and Regulation

The production of this compound is a complex process orchestrated by a series of enzymes encoded within specific gene clusters. Its synthesis follows a non-ribosomal peptide synthetase (NRPS) pathway.[7]

Biosynthesis Pathway

The this compound molecule is assembled from three core precursors: 2,3-dihydroxybenzoic acid (DHBA), L-threonine, and N-hydroxyhistamine. The genes responsible for the synthesis (basA-J), efflux (barA/B), and uptake (bauA-F) are primarily located in a conserved 26.5-kb chromosomal region.[4][7] An essential gene, entA, which is critical for DHBA production, is located elsewhere in the chromosome.[4]

The biosynthetic process can be summarized in three main stages:

-

Precursor Synthesis : Enzymes including BasJ, BasF, and EntA are involved in synthesizing the DHBA precursor. BasG and BasC are responsible for producing the N-hydroxyhistamine precursor.[4][7]

-

NRPS Assembly : A multi-enzyme complex involving BasI, BasH, BasD, BasB, and BasA assembles the precursors into the intermediate molecule, prethis compound.[5][7]

-

Maturation : Prethis compound is released from the cell and can spontaneously isomerize to this compound, a process influenced by pH. Prethis compound is favored in acidic conditions, while this compound is more prevalent at neutral or basic pH.[3]

Caption: The this compound biosynthesis pathway involves precursor synthesis and NRPS assembly.

Regulation of Production

The expression of the this compound gene clusters is tightly regulated by iron availability. In iron-replete conditions, the Ferric-uptake regulator (Fur) protein binds to iron, forming a complex that represses the transcription of siderophore-related genes.[6][8] Conversely, under the iron-limiting conditions found within a host, the apo-Fur protein is unable to bind DNA, leading to the de-repression and significant upregulation of the bas, bar, and bau genes, thereby initiating this compound production.[8][9]

This compound-Mediated Iron Transport

Once synthesized, this compound must be secreted, chelate iron, and the resulting ferric-siderophore complex must be transported back into the bacterium.

-

Export : Prethis compound is secreted from the cytoplasm into the extracellular space via an efflux pump thought to be composed of BarA and BarB.[4]

-

Iron Chelation : In the extracellular milieu, this compound's catecholate and hydroxamate groups bind Fe³⁺ with extremely high affinity, sequestering it from host proteins.[10]

-

Import : The ferric-acinetobactin complex is recognized and bound by the specific outer membrane receptor, BauA.[2][11] The transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex, which transduces the proton motive force of the inner membrane.[6][12] Once in the periplasm, the complex is shuttled by the periplasmic binding protein BauB to the inner membrane ATP-binding cassette (ABC) transporter, comprised of BauC, BauD, and BauE, which completes the transport into the cytoplasm.[2][11][13] Inside the cell, iron is released from the siderophore for metabolic use, likely through reduction to its ferrous (Fe²⁺) form.[6]

Caption: The transport system for this compound involves export, iron chelation, and import.

This compound's Role in Virulence: Experimental Evidence